N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16212829
InChI: InChI=1S/C15H23NO/c1-15(2,3)12-4-6-13(7-5-12)16-14-8-10-17-11-9-14/h4-7,14,16H,8-11H2,1-3H3
SMILES:
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol

N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine

CAS No.:

Cat. No.: VC16212829

Molecular Formula: C15H23NO

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine -

Specification

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
IUPAC Name N-(4-tert-butylphenyl)oxan-4-amine
Standard InChI InChI=1S/C15H23NO/c1-15(2,3)12-4-6-13(7-5-12)16-14-8-10-17-11-9-14/h4-7,14,16H,8-11H2,1-3H3
Standard InChI Key RMNHAUBBRAOIIU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)NC2CCOCC2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a tetrahydropyran ring—a six-membered oxygen-containing heterocycle—with an amine group (-NH2_2) at the 4-position. Attached to this amine is a phenyl ring substituted with a tert-butyl group (-C(CH3_3)3_3) at the para position. This combination of a rigid oxygen heterocycle and a bulky hydrophobic substituent confers unique stereoelectronic properties, influencing its reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H23NO\text{C}_{15}\text{H}_{23}\text{NO}
Molecular Weight233.35 g/mol
CAS NumberNot publicly disclosed
Density~0.93–1.05 g/cm³ (estimated)
Boiling Point~165–180°C (extrapolated)
LogP (Partition Coefficient)~2.8 (predicted)

The tert-butyl group enhances lipophilicity, making the compound soluble in organic solvents like dichloromethane and ethyl acetate, while the amine group allows for hydrogen bonding in polar environments .

Synthesis and Industrial Production

Synthetic Routes

While explicit protocols for N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine are scarce, analogous compounds suggest a multi-step approach:

  • Formation of Tetrahydropyran-4-amine Core:
    The tetrahydropyran ring is typically synthesized via cyclization of 1,5-diols or reduction of pyranone derivatives. For example, tetrahydro-2H-pyran-4-one can be converted to the corresponding amine through reductive amination using ammonium acetate and sodium cyanoborohydride .

  • Introduction of tert-Butylphenyl Group:
    A Suzuki-Miyaura cross-coupling reaction is employed to attach the aryl group. This involves reacting tetrahydropyran-4-amine with 4-(tert-butyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4) and a base (e.g., Na2_2CO3_3) under inert conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Reductive AminationNH4_4OAc, NaBH3_3CN, MeOH70–85%
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME60–75%

Industrial-Scale Optimization

Large-scale production may utilize continuous flow reactors to enhance efficiency and safety. Catalytic systems are optimized for turnover frequency (TOF), with palladium nanoparticles on carbon (Pd/C) showing promise for reducing metal leaching .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The primary amine undergoes oxidation with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) to form nitroso (-NO\text{-NO}) or nitro (-NO2\text{-NO}_2) derivatives, depending on reaction time and temperature.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the amine to secondary or tertiary amines, enabling diversification of the nitrogen center .

Electrophilic Aromatic Substitution

The tert-butyl group directs electrophiles to the meta position of the phenyl ring. Bromination with Br2\text{Br}_2 in acetic acid yields mono- or di-substituted products, useful in further functionalization.

Table 3: Common Reactions and Products

Reaction TypeReagentsMajor Product
OxidationH2O2\text{H}_2\text{O}_2, KMnO4\text{KMnO}_4Nitroso/Nitro derivatives
BrominationBr2\text{Br}_2, CH3COOH\text{CH}_3\text{COOH}3-Bromo-4-(tert-butyl)phenyl analog

Industrial and Material Science Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields in Heck and Sonogashira reactions by stabilizing metal centers .

Polymer Science

Incorporated into epoxy resins, it enhances thermal stability (decomposition temperature >300°C) and mechanical strength due to rigid aromatic and heterocyclic motifs.

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